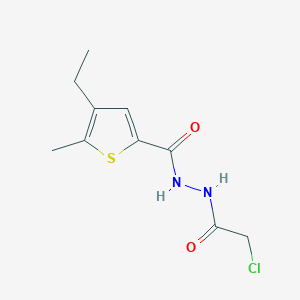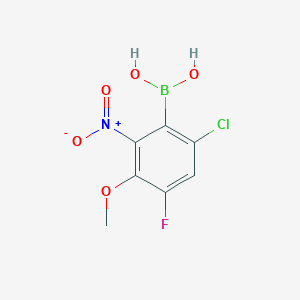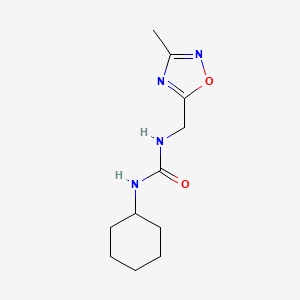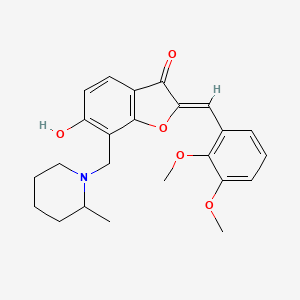![molecular formula C17H19ClN6O2 B2946032 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 303971-30-4](/img/structure/B2946032.png)
7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine core itself is a fused-ring structure composed of a pyrimidine ring and an imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The purine core, the piperazine ring, and the phenyl group would all contribute to its chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the various functional groups present .Mécanisme D'action
7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione exerts its biological activity through the inhibition of PDE enzymes, which results in increased levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are involved in the regulation of various cellular processes, including neurotransmission, inflammation, and smooth muscle relaxation. The increased levels of cyclic nucleotides lead to downstream effects, including the activation of protein kinase A (PKA) and protein kinase G (PKG), which mediate the biological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biological activity in various in vitro and in vivo studies. It has been found to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. This compound has also been shown to improve cognitive function in animal models of cognitive impairment. Additionally, this compound has been found to exhibit vasodilatory effects and improve erectile function in animal models of erectile dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione in lab experiments include its potent biological activity, relatively straightforward synthesis method, and availability of commercial sources. However, the limitations of using this compound include its potential toxicity and lack of selectivity for specific PDE enzymes. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione. First, further studies are needed to elucidate the specific PDE enzymes that are inhibited by this compound and to determine its selectivity for these enzymes. Second, the safety and efficacy of this compound in humans need to be evaluated in clinical trials. Third, the potential applications of this compound in other diseases, such as cancer and inflammatory disorders, need to be explored. Finally, the development of more selective and potent PDE inhibitors based on the structure of this compound could lead to the discovery of new therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves the reaction of 4-chlorobenzylamine with 3-methyl-8-nitropurine-2,6-dione followed by reduction of the nitro group to an amino group using palladium on charcoal and hydrogen gas. The resulting intermediate is then reacted with piperazine to yield the final product, this compound. The overall synthesis method is relatively straightforward and has been reported in the literature with high yields.
Applications De Recherche Scientifique
7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase 10A (PDE10A), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5). These enzymes are involved in the regulation of cyclic nucleotide signaling pathways, and their inhibition has been shown to have therapeutic potential in various diseases, including schizophrenia, depression, and erectile dysfunction.
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-2-4-12(18)5-3-11)16(20-14)23-8-6-19-7-9-23/h2-5,19H,6-10H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFSJZWLOJBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-fluorobenzyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945949.png)
![2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2945950.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2945953.png)
![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)


![ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2945960.png)


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2945967.png)


